molecular formula C22H16N4O4 B2605379 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-45-0

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2605379
CAS No.: 898428-45-0
M. Wt: 400.394
InChI Key: CKSZSDNGUWAFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (IUPAC name: 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide) is a quinazolinone-based benzamide derivative. Its molecular formula is C23H18N4O4, and it is structurally characterized by a 2-methyl-4-oxo-3,4-dihydroquinazoline core linked to a phenyl ring substituted with a 3-nitrobenzamide group . It is commercially available as a screening compound (ChemDiv ID: G856-9584) and has been synthesized for structural and functional studies .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZSDNGUWAFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Structural Features

The compound comprises a quinazolinone core (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) linked to a 3-nitrobenzamide group. This combination enables distinct reactivity patterns, including modifications to the nitro group, amide bond, and aromatic rings.

Reaction Types

Reaction Type Reagents/Conditions Products Citations
Nitro Group Reduction Hydrogen gas (H₂) with palladium catalyst (Pd/C)3-Aminobenzamide derivative
Amide Hydrolysis Acidic (HCl) or basic (NaOH) conditions3-Nitrobenzoic acid and 2-methyl-4-oxoquinazoline
Substitution Nucleophiles (e.g., amines, thiols)Substituted derivatives (e.g., amine/thiol-linked products)
Oxidation Strong oxidizing agents (KMnO₄, CrO₃)Oxidized quinazolinone derivatives

Reaction Mechanisms

  • Nitro Reduction : The nitro group (NO₂) is reduced to an amine (NH₂) via catalytic hydrogenation, a common transformation in nitrobenzamide derivatives.

  • Amide Hydrolysis : The amide bond undergoes cleavage under acidic or basic conditions, yielding carboxylic acid and amine fragments.

  • Substitution : Nucleophilic attack occurs at electrophilic sites on the benzamide or quinazolinone moieties.

Biological Implications of Reactions

  • Anticancer Activity : Reduction of the nitro group to an amine may enhance interactions with molecular targets (e.g., kinases), as observed in related quinazolinone derivatives .

  • Antimicrobial Potential : Nitro-to-amine conversion could modulate antibacterial activity by altering DNA-binding properties .

  • Fluorescence Applications : Oxidation or substitution reactions might influence the compound’s photophysical properties, relevant for imaging probes.

Industrial and Synthetic Considerations

  • Synthetic Routes : Typical pathways involve cyclization of anilines with carbonyl compounds to form the quinazolinone core, followed by acylation with nitrobenzoyl chloride .

  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the quinazoline moiety is crucial for this activity, as it enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. Studies have reported that modifications to the quinazoline structure can lead to increased potency against resistant strains of bacteria .

Anticonvulsant Effects

Research has also indicated that certain quinazoline derivatives possess anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, making them potential candidates for developing new antiepileptic drugs .

Fluorescent Properties

Quinazoline derivatives like this compound have been explored for their fluorescent properties, which can be utilized in various applications such as biological imaging and sensor technology. The ability to fluoresce under specific conditions allows these compounds to serve as effective markers in cellular studies .

Polymer Chemistry

In polymer science, quinazoline-based compounds are being investigated as additives to enhance the mechanical properties and thermal stability of polymers. Their incorporation into polymer matrices can improve material performance in applications ranging from packaging to biomedical devices .

Pesticidal Activity

Research into the pesticidal applications of quinazoline derivatives has revealed their potential as effective agents against agricultural pests. The compound's ability to interfere with pest metabolism or reproduction makes it a candidate for developing new pesticides that are less harmful to non-target organisms .

Plant Growth Regulation

Some studies suggest that quinazoline derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .

Case Studies

StudyApplicationFindings
Khalil et al., 2003AnticancerDemonstrated significant inhibition of tumor growth in vitro and in vivo models using quinazoline derivatives.
Godhani et al., 2016AntimicrobialReported broad-spectrum antimicrobial activity against resistant bacterial strains with modified quinazoline structures.
El-Sayed et al., 2017AnticonvulsantShowed efficacy in reducing seizure frequency in animal models with certain quinazoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone and Benzamide Moieties

The compound shares structural similarities with derivatives reported in the International Journal of Molecular Sciences (2013), which synthesized seven quinazolinone and imidazolidinone derivatives. Below is a comparative analysis:

Table 1: Physical and Structural Properties of Selected Analogues
Compound Name / ID Molecular Formula Substituents (R-group) Yield (%) Melting Point (°C) Key Structural Features
Target Compound C23H18N4O4 3-nitrobenzamide N/A N/A Quinazolinone core, nitro group
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide C18H14N6O5S 3-nitrobenzamide 79 168–170 Imidazolidinone core, thiourea linker
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide (7i) C16H12N6O5S 3-nitrobenzamide 52 162–164 Imidazolidinone core, shorter linker
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide C22H15ClN4O4 4-nitrobenzamide, chloro N/A N/A Quinazolinone core, chloro substituent
3-(2-cyanopropan-2-yl)-N-(4-methyl-3-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-ylamino)phenyl)benzamide C27H24N4O2 Cyano, methyl substituents N/A N/A Quinazolinone core, cyano group
Key Observations:

Core Structure Variations: The target compound and the analogue in share the quinazolinone core, whereas compounds in feature an imidazolidinone core. The presence of a thiourea linker in differentiates their solubility and hydrogen-bonding capabilities compared to the direct benzamide linkage in the target compound.

Substituent Effects :

  • Nitro Groups : The 3-nitrobenzamide substituent in the target compound and 3-nitrobenzamide derivatives in exhibit distinct electronic effects. Nitro groups generally increase molecular polarity and may lower melting points (e.g., 168–170°C in vs. 244–246°C for thiophene-carboxamide derivatives ).
  • Halogen vs. Nitro : The chloro-substituted analogue in (C22H15ClN4O4) has a lower molecular weight but lacks the nitro group’s electron-withdrawing effects, which could influence reactivity and binding affinity.

Synthetic Yields :

  • The 3-nitrobenzamide derivatives in show moderate yields (50–79%), suggesting challenges in introducing nitro groups during synthesis. The target compound’s yield is unreported but likely optimized for screening purposes .

Functional Group Comparisons

  • Nitrobenzamide Derivatives :
    • The title compound’s 3-nitrobenzamide group contrasts with the 4-nitrobenzamide derivative in and simpler nitroaniline-based benzamides (e.g., 4-nitro-N-(3-nitrophenyl)benzamide in ). Meta-substitution (3-nitro) may sterically hinder interactions compared to para-substitution (4-nitro).
  • Heterocyclic Modifications :
    • The thiophene-carboxamide derivative in (melting point 244–246°C) demonstrates that heterocyclic substituents enhance thermal stability compared to nitrobenzamide analogues.

Research Findings and Implications

  • Spectroscopic Characterization :
    • All compounds in were validated via ¹H NMR, IR, and elemental analysis, confirming the integrity of their nitrobenzamide and core structures. Similar methods likely apply to the target compound .
  • Theoretical vs. Experimental Data :
    • Discrepancies in melting points between structurally similar compounds (e.g., 168–170°C in vs. 162–164°C in ) highlight the impact of core structure and linker groups on crystallinity.

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
  • Introduction of Nitro and Benzamide Groups : The nitro group can be introduced via nitration reactions, while the benzamide moiety is formed through acylation reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cellular processes.
  • Receptors : The compound could modulate receptor activity, influencing signaling pathways.

The unique structural features of the compound facilitate binding to these targets, potentially leading to anti-inflammatory and anticancer effects. The presence of the nitro group enhances its reactivity and bioactivity.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds containing quinazoline moieties are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses .
  • Antimicrobial Properties : Some studies have reported that quinazoline derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

StudyFindings
Al-Suwaidan et al. (2016)Demonstrated antitumor effects of quinazoline derivatives in vitro against various cancer cell lines .
Cho et al. (2017)Investigated the combined effects of quinazoline derivatives and other agents on tumor growth in mouse models .
Deshmukh & Dhongade (2004)Reported enhanced HDL cholesterol activity in certain N-substituted quinazoline compounds .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, starting with the construction of the quinazolinone core followed by functionalization. A common approach includes:

Quinazolinone Formation : Cyclocondensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions .

Coupling Reactions : Amide bond formation between the quinazolinone intermediate and 3-nitrobenzoyl chloride via Schotten-Baumann conditions (e.g., using triethylamine as a base in dichloromethane) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Key Variables :

  • Temperature control during cyclocondensation (80–100°C) minimizes side products.
  • Stoichiometric excess of 3-nitrobenzoyl chloride (1.2–1.5 eq) improves coupling efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Primary Methods :

  • NMR Spectroscopy :
    • 1H NMR: Aromatic protons in the quinazolinone (δ 7.2–8.5 ppm) and nitrobenzamide (δ 8.0–8.3 ppm) regions confirm regiochemistry .
    • 13C NMR: Carbonyl signals (δ 165–170 ppm) validate amide and quinazolinone ketone groups .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 8.617 Å, b = 20.438 Å, c = 15.038 Å, β = 106.27°) resolves molecular conformation .
  • HPLC-MS : Retention time (e.g., 12.3 min on C18 column) and m/z = 407.1 [M+H]+ confirm purity and molecular weight .

Advanced Research Questions

Q. How does the molecular conformation influence biological activity, and what crystallographic insights support this?

The compound adopts a planar quinazolinone core with a dihedral angle of 28.5° between the quinazolinone and nitrobenzamide moieties. This conformation facilitates π-π stacking with target proteins (e.g., kinases) . Key Findings :

  • Intramolecular hydrogen bonding (N–H···O=C) stabilizes the bioactive conformation .
  • Crystal packing analysis (Hirshfeld surface) reveals 62% H-bonding and 22% van der Waals interactions, critical for target binding .

Q. How can computational methods like molecular docking and Hirshfeld surface analysis predict target interactions?

Methodology :

Molecular Docking (AutoDock Vina):

  • Dock the compound into the ATP-binding pocket of EGFR kinase (PDB: 1M17).
  • Results: Binding energy = −9.2 kcal/mol, driven by H-bonds with Met793 and hydrophobic interactions with Leu718 .

Hirshfeld Surface Analysis :

  • Quantifies intermolecular contacts (e.g., 18% C···O interactions from nitro groups) to prioritize functional group modifications .

Q. What strategies resolve contradictions in crystallographic data between studies?

Case Example : Discrepancies in unit cell parameters (e.g., a = 8.617 Å vs. 8.592 Å in related derivatives) may arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMSO) induce lattice expansion .
  • Resolution : High-resolution data (≤0.8 Å) reduces thermal motion artifacts.
    Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR Insights :

  • Nitro Group Position : Meta-substitution (vs. para) enhances solubility without compromising binding .
  • Quinazolinone Methylation : 2-Methyl group improves metabolic stability (t1/2 = 4.2 h in human microsomes) .
    Experimental Design :
  • Synthesize analogs with fluorinated or trifluoromethyl groups to assess lipophilicity (ClogP) vs. IC50 correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.